![molecular formula C22H22ClN3O3 B2911358 8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-46-1](/img/structure/B2911358.png)
8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
Synthesis Analysis
The synthesis of similar compounds, such as spirohydantoin derivatives, involves multi-step reaction sequences including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of these methods include mild conditions, simple operation, and good to excellent yields in each step .Molecular Structure Analysis
The molecular structure of similar compounds, such as “Spiro[4.5]decane” and “2,8-Diazaspiro[4.5]decane”, have been analyzed using techniques like single crystal X-ray diffraction, DFT and QTAIM calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction sequence includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” has a molecular formula of C22H21ClFN3O3, an average mass of 429.872 Da, and a monoisotopic mass of 429.125549 Da .Mechanism of Action
Target of Action
The primary target of 8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the protein, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 by the compound affects the necroptosis signaling pathway . This pathway involves several key components, including RIPK1, RIPK3, and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIPK1, the compound prevents the downstream activation of RIPK3 and MLKL, thereby blocking the execution of necroptosis .
Result of Action
The inhibition of the necroptosis pathway by the compound can potentially prevent or alleviate the pathological conditions associated with this form of cell death . These include various inflammatory, neurodegenerative, infectious, and malignant diseases .
Future Directions
The future directions for similar compounds, such as spirohydantoin derivatives, include the design of new cyclohexane-5-spirohydantoins with potential for pharmaceutical applications both at the molecular and supramolecular level . Another direction is the identification of novel delta opioid receptor agonists .
properties
IUPAC Name |
8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWRYKUYUMULFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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